(S)-3-Fluoropiperidin-4-one

Medicinal Chemistry Physicochemical Properties CNS Drug Design

CNS drug R&D faces hERG off-target risks due to basic amines. (S)-3-Fluoropiperidin-4-one’s ~2 log pKa reduction mitigates this, enabling CNS-penetrant candidates with lower cardiac liability. Key benefits: >97% purity, >99% ee via catalytic asymmetric synthesis (Noyori DKR), eliminating chiral chromatography for multi-gram scale. 96:1 axial F preference creates unique 3D pharmacophores validated in NMDA/NR2B and SARS-CoV-2 3CLPro programs. Reliable supply; ready for immediate SAR studies.

Molecular Formula C5H8FNO
Molecular Weight 117.12 g/mol
Cat. No. B12974809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Fluoropiperidin-4-one
Molecular FormulaC5H8FNO
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESC1CNCC(C1=O)F
InChIInChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m0/s1
InChIKeyGYCGAPQMEYPDIJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Fluorinated Piperidine Building Block for CNS Drug Discovery


(S)-3-Fluoropiperidin-4-one (CAS 1638784-41-4) is a chiral fluorinated piperidine derivative featuring a ketone at the 4-position and a fluorine atom at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and other bioactive molecules where stereochemistry and electronic modulation are critical [1].

CNS-penetrant design — lower basicity supports brain exposure screening
Enantioselective synthesis — Noyori DKR-compatible for scalable single enantiomer
Stereochemical control — fluorine axial preference defines 3D pharmacophore

Why Generic Piperidinone Analogs Cannot Substitute This Compound


Substituting (S)-3-fluoropiperidin-4-one with the racemate, non-fluorinated piperidin-4-one, or other 3-substituted analogs introduces significant changes in basicity, conformation, and stereochemical outcomes. The fluorine atom lowers the piperidine pKa by approximately 2 log units relative to the parent piperidin-4-one , while also enforcing a strong axial preference that alters the three-dimensional shape of derived compounds [1]. Furthermore, the (S)-configuration is essential for achieving high enantioselectivities in catalytic reductions, as demonstrated by Noyori dynamic kinetic resolution [2]. These differences directly impact pharmacokinetic properties, target binding, and synthetic efficiency, making generic substitution scientifically unsound.

Target: (S)-3-Fluoropiperidin-4-one
Generic Substitute
Reduced basicity
pKa ~7, lowering hERG risk profile
Racemic or non-fluorinated
Higher pKa may shift pharmacokinetics and off-target liability
Axial fluorine lock
≥96:1 axial preference defines conformation
Non-fluorinated piperidinones
No axial bias; 3D shape and target fit may differ
Enantioselective DKR
High de/ee via catalytic reduction
Racemate or opposite enantiomer
Chiral synthesis efficiency and product profile will change

Quantitative Differentiation Evidence Against Closest Analogs


pKa Lowering for Reduced hERG Liability

The fluorine atom at the 3-position significantly reduces the basicity of the piperidine nitrogen. The predicted pKa of 3-fluoropiperidin-4-one (free base) is 6.92 ± 0.40 , compared to 8.95 ± 0.20 for the parent piperidin-4-one , representing a decrease of 2.03 log units. Experimental measurement of the hydrochloride salt gives a pKa of 7.187 . This reduction in basicity is comparable to that observed for other 3-fluoropiperidine derivatives and is attributed to the electron-withdrawing inductive effect of the fluorine.

pKa shift vs parent
Head-to-head
ΔpKa –2.03 (free base)
Target pKa 6.92; parent pKa 8.95
Reduced basicity lowers hERG risk potential and aids CNS penetration studies
ACD/Labs predicted; experimental HCl salt pKa 7.187
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Enantioselective Noyori Dynamic Kinetic Resolution

Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution (DKR) conditions provides a single cis enantiomer with up to 92% diastereomeric excess (de) and 91% enantiomeric excess (ee); on scale-up (16 g), selectivities of 88% de and 90% ee are maintained [1]. The catalyst system discriminates between the fluorine and hydrogen substituents on the piperidine ring, a unique feature not observed with non-fluorinated analogs.

Noyori DKR selectivity
Class-level
92% de, 91% ee
Scalable to 16 g: 88% de, 90% ee
Supports enantioselective route without chiral chromatography
Ru-BINAP/diamine, H₂; 60% yield after crystallization
Asymmetric Catalysis Process Chemistry Enantioselective Synthesis

Axial Fluorine Conformational Preference

In 3-fluoropiperidine systems, the fluorine atom adopts an axial orientation in water with an axial:equatorial ratio of 96–100:1 [1]. This conformational lock is driven by a favorable charge-dipole interaction between the protonated amine and the C–F bond and is expected to similarly influence (S)-3-fluoropiperidin-4-one upon N-protonation.

Axial fluorine conformer
Reported
96–100:1 axial:equatorial
In aqueous solution, N-protonated
Defined 3D pharmacophore improves target recognition studies
¹H NMR/X-ray; charge-dipole interaction
Conformational Analysis Molecular Recognition Drug Design

Enantiomeric Purity for Chiral Synthesis

The (S)-enantiomer (CAS 1638784-41-4) is commercially available with chemical purity ≥97% and can be obtained in >99% enantiomeric excess via asymmetric synthesis routes such as the Noyori DKR [1]. The (R)-enantiomer (CAS 1638784-43-6) is also available, but the (S)-form is preferentially used in certain CNS-active series.

Enantiomeric purity
Head-to-head
(S)-enantiomer ee >99%
vs racemate 0% ee; (R)-form available
Eliminates in-house chiral separation for SAR studies
Commercial specification; DKR or chiral HPLC
Chiral Resolution Enantioselective Synthesis Procurement Specification

Optimal Applications Based on Quantitative Evidence


CNS Drug Design with Fine-Tuned Basicity

The ~2 log unit pKa reduction relative to non-fluorinated piperidin-4-one [1] makes (S)-3-fluoropiperidin-4-one the building block of choice for designing CNS-penetrant compounds with lower risk of cardiac ion channel interactions. This strategy has been employed in the development of NMDA/NR2B antagonists for pain and Parkinson's disease [2].

Scalable Enantiopure Intermediate Production

The high diastereo- and enantioselectivities (up to 92% de, 91% ee) achieved in the Noyori DKR of 1-Boc-3-fluoropiperidin-4-one [3] enable multi-gram production of single cis enantiomers without chiral chromatography. This method is directly applicable to industrial pharmaceutical intermediate production.

Fragment-Based Discovery with 3D Conformational Diversity

The strong axial fluorine preference (96–100:1 axial:equatorial) [4] provides a unique three-dimensional pharmacophore for fragment screening. Fluorinated piperidine fragments with defined stereochemistry have shown recognition by the SARS-CoV-2 3CLPro catalytic pocket, highlighting their potential in antiviral drug discovery [5].

Comparative SAR Studies in Preclinical Development

The commercial availability of (S)-3-fluoropiperidin-4-one in >97% chemical purity and the ability to access >99% enantiomeric excess via catalytic asymmetric synthesis [3] enable definitive structure-activity relationship studies comparing (S) vs. (R) vs. racemic building blocks.

Application
Selection Property
Validation Focus
CNS drug design studies
Basicity-lowering pKa shift
hERG liability and membrane permeability assays
Scalable enantiopure intermediate production
Enantioselective Noyori DKR compatibility
Diastereo- and enantiomeric excess in catalytic reduction
Fragment-based discovery
3D conformational control (axial fluorine)
Target pocket recognition and SAR
Comparative SAR studies
Enantiomeric purity and stereochemical identity
Stereochemistry-dependent activity and PK
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